molecular formula C11H14N2OS B2957144 N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide CAS No. 2175581-10-7

N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide

Cat. No. B2957144
CAS RN: 2175581-10-7
M. Wt: 222.31
InChI Key: XEWIPHMKFDFGKZ-UHFFFAOYSA-N
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Description

“N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide” is a compound that belongs to the family of thiazole derivatives . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of “N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide” and its derivatives is a topic of ongoing research. The synthesis process often involves complex chemical reactions and requires a deep understanding of organic chemistry . Unfortunately, specific synthesis details for this compound were not found in the available resources.


Molecular Structure Analysis

The molecular structure of “N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The exact molecular structure of this specific compound was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide” would be determined by its molecular structure, particularly the presence of the thiazole ring . Unfortunately, specific physical and chemical property details for this compound were not found in the available resources.

Mechanism of Action

The mechanism of action of “N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide” is likely to be complex and multifaceted, given the broad range of biological activities associated with thiazole derivatives . Unfortunately, specific mechanism of action details for this compound were not found in the available resources.

properties

IUPAC Name

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-9(14)13-11(5-4-6-11)10-12-8(2)7-15-10/h3,7H,1,4-6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWIPHMKFDFGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide

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